N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group at position 1 and a 3-methylpyrazole moiety at position 3. The benzofuran-2-carboxamide group is attached via an amide linkage to the pyrazole nitrogen.
Properties
Molecular Formula |
C24H16ClN7O2 |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H16ClN7O2/c1-14-10-21(29-24(33)20-11-15-4-2-3-5-19(15)34-20)32(30-14)23-18-12-28-31(22(18)26-13-27-23)17-8-6-16(25)7-9-17/h2-13H,1H3,(H,29,33) |
InChI Key |
UVLCAUFCNUZCSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC=NC5=C4C=NN5C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation reactions. A representative protocol involves reacting 5-amino-1H-pyrazole-4-carbonitrile with formamide under reflux to form the pyrimidine ring. For the target compound, the 4-chlorophenyl group is introduced at the N1 position early in the synthesis to avoid competing substitutions.
Example Procedure :
-
Step 1 : 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (10 mmol) is heated with formamide (20 mL) at 180°C for 6 hours.
-
Step 2 : The mixture is cooled, diluted with ice water, and neutralized with HCl to precipitate 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (yield: 78%).
Functionalization of the Pyrazole Ring
The 3-methyl-1H-pyrazol-5-yl group is introduced via a nucleophilic substitution or cross-coupling reaction. Data from analogous syntheses highlight the use of potassium carbonate in acetonitrile under reflux to facilitate ether or amine linkages .
Optimized Protocol :
-
Reactants : 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5 mmol), 3-methyl-5-bromo-1H-pyrazole (5.5 mmol), K₂CO₃ (10 mmol), acetonitrile (30 mL).
-
Conditions : Reflux at 80°C for 4 hours.
-
Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography yield 1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine (yield: 65%) .
Amide Coupling with Benzofuran-2-Carboxylic Acid
The final step involves forming the amide bond between the pyrazole amine and benzofuran-2-carbonyl chloride. This reaction is typically conducted in dichloromethane (DCM) with a base like triethylamine to scavenge HCl.
Procedure :
-
Step 1 : Benzofuran-2-carboxylic acid (4 mmol) is treated with thionyl chloride (8 mmol) in DCM (20 mL) at 0°C for 2 hours to generate the acid chloride.
-
Step 2 : The acid chloride is added dropwise to a solution of 1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine (3.5 mmol) and triethylamine (7 mmol) in DCM (30 mL).
-
Step 3 : Stirring at room temperature for 12 hours followed by aqueous workup and recrystallization from ethanol yields the target compound (yield: 72%, purity >98% by HPLC) .
Analytical Characterization and Validation
Critical quality control measures include:
Scale-Up Considerations and Yield Optimization
Industrial-scale production requires solvent recovery and catalytic efficiency. For instance, replacing acetonitrile with toluene in coupling steps reduces costs without compromising yield . Continuous flow reactors have also been explored to enhance the amidation step’s efficiency, achieving 85% yield at the kilogram scale .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Protein Kinase Inhibition
The compound is recognized for its role as an ATP-competitive inhibitor of the Src family of protein tyrosine kinases. Protein tyrosine kinases are critical in various signaling pathways that regulate cell growth and differentiation. By inhibiting these kinases, the compound can potentially modulate cellular processes involved in cancer progression and metastasis .
1.2 Antiviral Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiviral properties. For instance, compounds targeting the RNA-dependent RNA polymerase of influenza A virus have shown promise in disrupting viral replication . This suggests that N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide may also possess similar antiviral capabilities.
Cancer Treatment
2.1 Antitumor Activity
Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown IC50 values indicating potent activity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells . The structure-activity relationship (SAR) studies suggest that modifications to the side chains significantly influence their antitumor efficacy.
2.2 Mechanism of Action
The compound's mechanism of action may involve the inhibition of specific kinases that are overactive in cancer cells, leading to reduced proliferation and increased apoptosis. It is essential to explore this mechanism further to understand its full therapeutic potential .
Antimicrobial Properties
3.1 Antibacterial Activity
this compound has been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate that similar compounds exhibit good to moderate antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 4 to 20 μmol/L . The presence of specific functional groups appears to enhance these antimicrobial properties.
Summary of Research Findings
Case Studies
Case Study 1: Antitumor Efficacy
In a study evaluating the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives on human cancer cell lines, it was found that certain modifications significantly enhanced antitumor activity. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analyses .
Case Study 2: Antiviral Potential
Another study focused on the antiviral properties of related compounds against influenza A virus showed promising results in inhibiting viral replication through disruption of the polymerase complex . This highlights the potential for further development of this compound as an antiviral agent.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific protein kinases, such as Akt kinases . By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogs from the evidence:
*Note: Molecular weight estimated based on formula C23H15ClN6O2.
Physicochemical Properties
- Solubility: Chromenone-containing analogs (–2) may exhibit higher aqueous solubility due to their oxygen-rich structures .
- Melting Points: Limited data, but Example 41 melts at 102–105°C , while Example 53 melts at 175–178°C , suggesting differences in crystallinity and stability.
Biological Activity
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a multi-ring structure incorporating pyrazole and benzofuran moieties, which are known for their diverse pharmacological profiles. The presence of the 4-chlorophenyl group enhances its potency against various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. In vitro evaluations against several cancer cell lines have shown promising results:
The compound demonstrated significant cytotoxic effects, indicating its potential as an effective anticancer agent.
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key enzymes involved in cancer cell proliferation. For instance, it has been reported to inhibit Aurora-A kinase with an IC50 of 0.067 µM, a critical target in cancer therapy due to its role in cell cycle regulation and mitosis .
Case Studies
A notable study involved the synthesis and testing of various pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. The findings revealed that compounds with similar structures exhibited broad-spectrum cytotoxicity against NCI 60 cancer cell lines, with some derivatives showing GI50 values as low as 0.018 µM . This suggests that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly enhance biological activity.
Additional Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have been investigated for their anti-inflammatory and antimicrobial activities. For example:
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide?
- Methodological Answer : Synthesis optimization requires attention to reaction conditions such as solvent polarity (e.g., ethanol or DMSO), temperature control (60–80°C for cyclization steps), and catalyst selection (e.g., triethylamine for acid scavenging). Multi-step protocols often start with pyrazole ring formation via hydrazine-β-diketone condensation, followed by pyrazolo[3,4-d]pyrimidine core assembly. Yield improvements (up to 70–80%) can be achieved using continuous flow reactors in industrial settings .
Q. How can researchers ensure purity during the purification of this compound?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard for intermediate purification. Final recrystallization using mixed solvents (e.g., ethanol/water) enhances purity (>95%). Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity, with monitoring at 254 nm .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl at pyrazolo[3,4-d]pyrimidine).
- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation (±1 ppm).
- X-ray Crystallography : Resolves stereochemical ambiguities; for example, triazole or pyrazole ring conformations .
Advanced Research Questions
Q. How can researchers design a kinase inhibition assay to evaluate this compound's mechanism of action?
- Methodological Answer : Use recombinant kinases (e.g., CDK2 or Aurora kinases) in ATP-competitive assays. Measure IC50 values via fluorescence polarization (FP) or TR-FRET assays. For example:
| Kinase Target | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| CDK2 | FP | 15 ± 2 | |
| Aurora B | TR-FRET | 8 ± 1 | |
| Include positive controls (e.g., staurosporine) and validate results with Western blotting for downstream phosphorylation targets . |
Q. How can structure-activity relationship (SAR) studies be conducted to improve this compound's potency?
- Methodological Answer : Synthesize analogs with systematic substitutions:
- Pyrazole ring : Replace 3-methyl with bulkier groups (e.g., isopropyl) to enhance hydrophobic interactions.
- Benzofuran moiety : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking.
Compare activities using the following table:
| Analog Modification | Kinase IC50 (nM) | Solubility (µg/mL) |
|---|---|---|
| 3-Methyl (Parent) | 15 | 12 |
| 3-Isopropyl | 7 | 8 |
| Benzofuran-6-NO₂ | 20 | 5 |
| Prioritize analogs with >2-fold potency improvement . |
Q. What computational approaches are suitable for predicting binding modes with target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Glide) using crystal structures of kinase domains (PDB: 4BCF for CDK2). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Key interactions:
- Hydrogen bonding between benzofuran carbonyl and kinase hinge region (e.g., Glu81 in CDK2).
- Chlorophenyl group occupying hydrophobic pocket .
Q. How can contradictory data in biological assays (e.g., inconsistent IC50 values) be resolved?
- Methodological Answer :
- Replicate experiments : Ensure ≥3 independent replicates.
- Assay standardization : Use identical ATP concentrations (e.g., 10 µM) and buffer conditions.
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
Statistical analysis (ANOVA, p<0.05) and orthogonal assays (e.g., cellular proliferation) can resolve discrepancies .
Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields in cyclization)?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hours) and improves cyclization yields by 20–30%.
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during benzofuran coupling.
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
